molecular formula C14H14ClNO2 B14649657 (7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid CAS No. 52263-25-9

(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid

Cat. No.: B14649657
CAS No.: 52263-25-9
M. Wt: 263.72 g/mol
InChI Key: ZLMVTZGOSBQHLI-UHFFFAOYSA-N
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Description

(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid is a chemical compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chloro substituent at the 7th position and an acetic acid moiety at the 3rd position of the tetrahydrocarbazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid typically involves the following steps:

    Formation of the Carbazole Core: The initial step involves the formation of the carbazole core, which can be achieved through various methods such as the Fischer indole synthesis or the Borsche-Drechsel cyclization.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound without any substituents.

    7-Chlorocarbazole: Similar structure but lacks the acetic acid moiety.

    3-Acetylcarbazole: Similar structure but lacks the chloro substituent.

Uniqueness

(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid is unique due to the presence of both the chloro and acetic acid substituents, which can significantly influence its chemical reactivity and biological activity compared to other carbazole derivatives.

Properties

CAS No.

52263-25-9

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

2-(7-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid

InChI

InChI=1S/C14H14ClNO2/c15-9-2-3-10-11-5-8(6-14(17)18)1-4-12(11)16-13(10)7-9/h2-3,7-8,16H,1,4-6H2,(H,17,18)

InChI Key

ZLMVTZGOSBQHLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CC(=O)O)C3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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